(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Overview
Description
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid is a derivative of aspartic acid, a naturally occurring amino acid. This compound is widely used in peptide synthesis and serves as a key intermediate in various chemical reactions. Its chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyl ester group, which makes it a valuable reagent in organic synthesis .
Mechanism of Action
Boc-Asp-OBzl, also known as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid or Boc-L-aspartic acid 1-benzyl ester, is a compound with a variety of applications in biochemical research .
Target of Action
It is known that this compound is used as a building block for the introduction of aspartic acid amino-acid residues in boc solid phase peptide synthesis (spps) .
Mode of Action
It is known to be used in the synthesis of peptides, where it interacts with other amino acids to form peptide bonds .
Biochemical Pathways
Boc-Asp-OBzl is involved in the biochemical pathway of peptide synthesis. It is used as a starting material for the enantiospecific synthesis of ®-(+)-Boc-iturinic acid (n-C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use, including the nature of the peptide being synthesized and the conditions of the synthesis process .
Result of Action
The result of Boc-Asp-OBzl’s action is the formation of peptide bonds with other amino acids, contributing to the synthesis of complex peptides. This can have various molecular and cellular effects depending on the specific peptides being synthesized .
Action Environment
The action, efficacy, and stability of Boc-Asp-OBzl can be influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as temperature, pH, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid can be synthesized through the esterification of Boc-L-aspartic acid with benzyl alcohol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield Boc-L-aspartic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield L-aspartic acid 1-benzyl ester.
Substitution: The benzyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as sodium azide or other nucleophiles are used under mild conditions.
Major Products Formed
Hydrolysis: Boc-L-aspartic acid.
Deprotection: L-aspartic acid 1-benzyl ester.
Substitution: Various substituted aspartic acid derivatives.
Scientific Research Applications
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Boc-L-glutamic acid 1-benzyl ester: Similar in structure but with an additional methylene group in the side chain.
Boc-L-aspartic acid 1-methyl ester: Similar but with a methyl ester group instead of a benzyl ester group.
L-aspartic acid β-benzyl ester: Lacks the Boc protecting group.
Uniqueness
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid is unique due to its dual protective groups, which provide enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-13(18)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWTKQWSXGSTM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426912 | |
Record name | Boc-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-18-9 | |
Record name | N-(tert-Butoxycarbonyl)aspartic acid benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30925-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-Asp-OBzl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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